

A Theoretical DFT Study of Aminodifluorobenzonitrile Isomers: A Methodological Whitepaper

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Compound of Interest

Compound Name: 4-Amino-3,5-difluorobenzonitrile

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This document outlines a comprehensive theoretical framework for the investigation of aminodifluorobenzonitrile isomers using Density Functional Theory (DFT). The proposed study is designed to provide valuable insights into the structural, electronic, and spectroscopic properties of these compounds, which are of significant interest in the fields of medicinal chemistry and materials science. This whitepaper is intended for researchers, scientists, and drug development professionals, offering a detailed guide to the computational methodology and expected data outcomes.

Introduction

Aminodifluorobenzonitrile and its isomers represent a class of organic molecules with potential applications in pharmaceutical and materials development. The interplay of the electron-donating amino group and the electron-withdrawing fluorine and nitrile substituents can lead to unique molecular properties. A thorough understanding of these properties at the quantum mechanical level is crucial for rational drug design and the development of novel materials. This whitepaper presents a proposed theoretical study based on DFT, a powerful computational method for predicting the properties of molecular systems.

Isomers of Aminodifluorobenzonitrile

The subject of this proposed study are the isomers of aminodifluorobenzonitrile. The systematic naming of these isomers is based on the substitution pattern on the benzene ring. There are ten possible isomers of aminodifluorobenzonitrile, which are the focus of this proposed computational analysis.

A diagram illustrating the skeletal structures of the ten possible isomers of aminodifluorobenzonitrile is presented below.

3-amino-2,4-difluorobenzonitrile

3-amino-2,5-difluorobenzonitrile

3-amino-3,4-difluorobenzonitrile

3-amino-4,5-difluorobenzonitrile

3-amino-4,6-difluorobenzonitrile

3-amino-2,6-difluorobenzonitrile

3-amino-2,5-difluorobenzonitrile

3-amino-2,6-difluorobenzonitrile

4-amino-2,5-difluorobenzonitrile

4-amino-2,6-difluorobenzonitrile

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Caption: Isomers of Aminodifluorobenzonitrile.

Proposed Computational Methodology

The following section details the proposed computational protocol for the theoretical DFT study of aminodifluorobenzonitrile isomers.

Software

All calculations will be performed using the Gaussian 16 suite of programs.

Computational Method

The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional will be employed for all calculations. This functional has been shown to provide a good balance between accuracy and computational cost for a wide range of organic molecules. To account for dispersion interactions, the D3 version of Grimme's dispersion correction with Becke-Johnson damping (D3BJ) will be included.

Basis Set

The 6-311++G(d,p) basis set will be used for all atoms. This triple-zeta basis set includes diffuse functions (++) to accurately describe the electron distribution far from the nucleus and polarization functions (d,p) to allow for non-spherical electron density, which is crucial for describing chemical bonds.

Geometry Optimization and Frequency Calculations

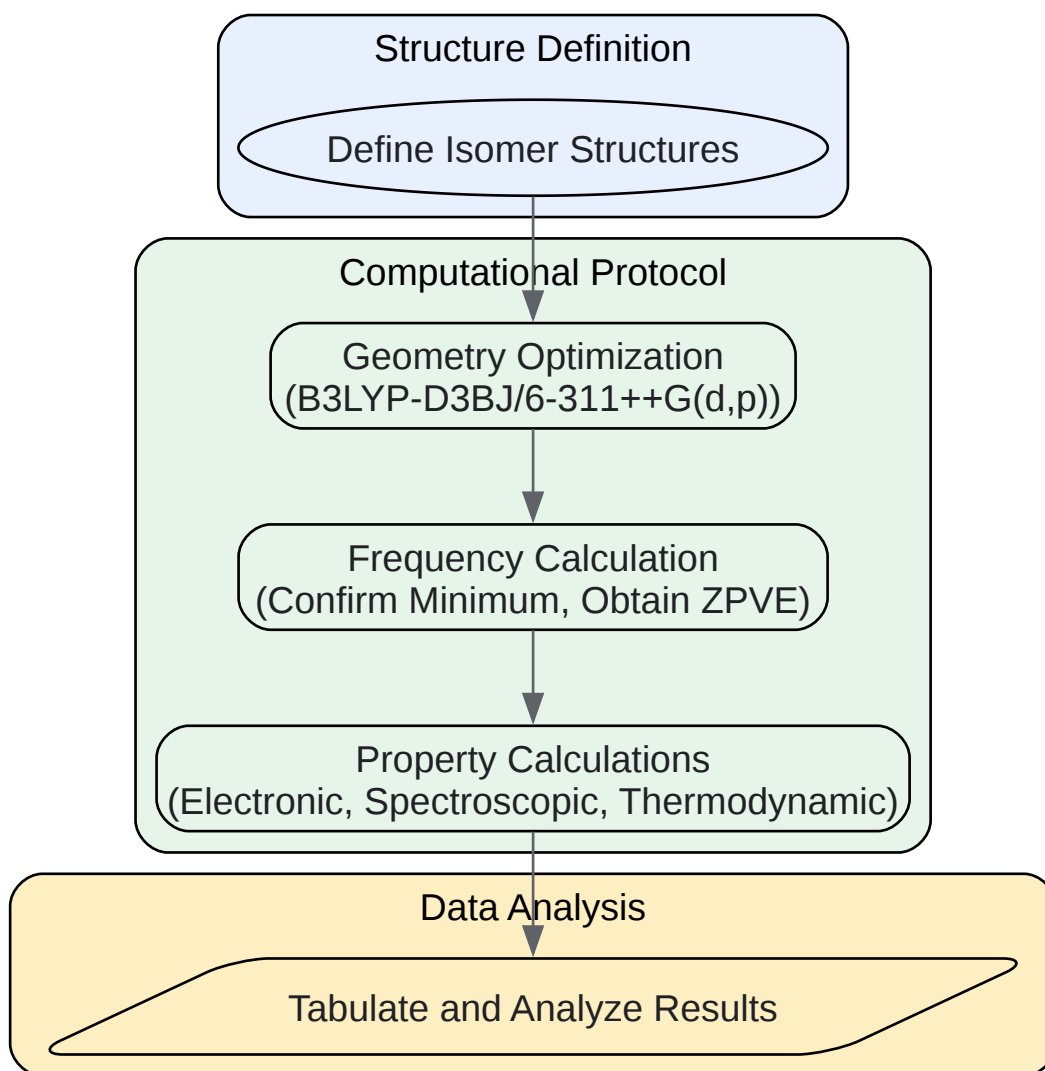
The geometry of each aminodifluorobenzonitrile isomer will be fully optimized in the gas phase without any symmetry constraints. The convergence criteria for the optimization will be the default values in Gaussian 16. Following each successful optimization, a frequency calculation will be performed at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies). The zero-point vibrational energies (ZPVE) will be obtained from these frequency calculations.

Calculation of Molecular Properties

A range of molecular properties will be calculated for each optimized isomer, including:

- **Electronic Properties:** The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) will be calculated to determine the HOMO-LUMO gap, which is an indicator of chemical reactivity. The dipole moment will also be computed.
- **Spectroscopic Properties:** The infrared (IR) spectra will be simulated from the calculated vibrational frequencies and intensities. The nuclear magnetic resonance (NMR) chemical shifts (^1H and ^{13}C) will be calculated using the Gauge-Independent Atomic Orbital (GIAO) method.
- **Thermodynamic Properties:** The relative electronic energies and Gibbs free energies of the isomers will be calculated to determine their relative stabilities.

The proposed computational workflow is depicted in the following diagram.



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